Benzenediazonium, 4-methoxy-, chloride

Physical Organic Chemistry Dediazoniation Kinetics SN1 Mechanism Probes

Benzenediazonium, 4-methoxy-, chloride (CAS 4346-59-2), systematically named 4-methoxybenzenediazonium chloride, is a para-substituted aryldiazonium salt bearing an electron-donating methoxy (–OCH₃) group. With molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g·mol⁻¹, it belongs to the broad class of arenediazonium salts that serve as versatile electrophilic intermediates in organic synthesis.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 4346-59-2
Cat. No. B3061086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenediazonium, 4-methoxy-, chloride
CAS4346-59-2
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[N+]#N.[Cl-]
InChIInChI=1S/C7H7N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5H,1H3;1H/q+1;/p-1
InChIKeyKHXUUPPXJWVTHH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzenediazonium Chloride (CAS 4346-59-2): A Para-Electron-Rich Aryldiazonium Salt for Tunable Electrophilic Reactivity


Benzenediazonium, 4-methoxy-, chloride (CAS 4346-59-2), systematically named 4-methoxybenzenediazonium chloride, is a para-substituted aryldiazonium salt bearing an electron-donating methoxy (–OCH₃) group . With molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g·mol⁻¹, it belongs to the broad class of arenediazonium salts that serve as versatile electrophilic intermediates in organic synthesis . The compound is typically generated in situ via diazotization of p-anisidine (4-methoxyaniline) with sodium nitrite under acidic conditions at low temperature (0–5 °C), and is most commonly employed as a chloride salt, though tetrafluoroborate and other counterion variants exist for applications requiring greater thermal stability . Its defining chemical feature—the electron-donating methoxy substituent in the para position—profoundly modulates the electrophilicity, solvolytic lability, and regiochemical outcomes of this diazonium salt compared to its unsubstituted, halo-substituted, and electron-deficient congeners, making it a functionally distinct choice in azo coupling, surface grafting, and mechanistic probe applications.

Why 4-Methoxybenzenediazonium Chloride Cannot Be Interchanged with Other 4-Substituted Benzenediazonium Salts in Synthetic and Materials Workflows


Arenediazonium salts are not electronically equivalent commodities. The Hammett substituent constant (σₚ) of the para substituent directly governs the electrophilicity of the diazonium group, the rate-determining step in azo coupling, the propensity for dediazoniation, and the adsorption behavior at electrode surfaces [1][2]. Substituting 4-methoxybenzenediazonium chloride (σₚ⁺ = –0.78 for OCH₃) with 4-nitrobenzenediazonium chloride (σₚ = +0.78 for NO₂) inverts the electronic character of the reagent from electron-rich to electron-deficient, which alters the coupling rate-limiting step from general base-catalyzed proton transfer to tetrahedral intermediate formation, shifts solvolysis rates by a factor of approximately 30, and changes the electrochemical reduction pathway [3][4]. Even the counterion choice (chloride vs. tetrafluoroborate) materially affects thermal stability and handling safety, rendering uncritical substitution a source of irreproducible kinetics, failed surface functionalization, or unexpected product distributions [5].

Quantitative Differentiation Evidence: 4-Methoxybenzenediazonium Chloride vs. Closest Analogs


Solvolysis Rate: ~30-Fold Acceleration Over 4-Nitrobenzenediazonium Chloride in Aqueous SN1 Dediazoniation

In aqueous solvolysis, 4-methoxybenzenediazonium chloride reacts approximately 30 times faster than 4-nitrobenzenediazonium chloride. This rate enhancement is mechanistically attributed to the electron-donating methoxy group stabilizing the aryl carbocation intermediate formed in the rate-determining unimolecular dissociation step (SN1), whereas the electron-withdrawing nitro group destabilizes this intermediate, retarding solvolysis [1]. This ~30-fold rate differential is a textbook observation used to distinguish SN1 from SN2 or benzyne-type mechanisms in arenediazonium chemistry, and it directly impacts the selection of this compound for applications requiring rapid, complete dediazoniation at low temperature.

Physical Organic Chemistry Dediazoniation Kinetics SN1 Mechanism Probes

Azo Coupling Rate-Limiting Step: General Base Catalysis vs. Tetrahedral Intermediate Formation

The azo coupling reactions of 4-chloro- and 4-methoxybenzenediazonium ions with substituted phenylazo derivatives of citrazinic acid are subject to general base catalysis, with the rate-limiting step being the splitting-off of a proton from the Wheland (tetrahedral) intermediate [1]. In contrast, the reaction of 4-nitrobenzenediazonium ion under identical conditions is limited by the formation of the tetrahedral intermediate (C–C bond formation), not by proton transfer [1]. This mechanistic divergence arises because the electron-donating methoxy group stabilizes the positively charged Wheland intermediate, shifting the energetic barrier from intermediate formation to proton removal; the electron-withdrawing nitro group has the opposite effect. This means that the coupling rate of 4-methoxybenzenediazonium chloride is responsive to base concentration and buffer identity, whereas the 4-nitro analog is not.

Azo Coupling Kinetics Mechanistic Organic Chemistry Electrophilic Aromatic Substitution

Electrochemical Reduction: Anomalous Hammett Behavior Indicative of Dual Resonance/Inductive OCH₃ Effects

In a systematic electrochemical study of aryldiazonium salt reduction in aqueous solution, 4-methoxybenzenediazonium (4MeOAD) exhibited a significant deviation from the linear EpC₂–σₚ (cathodic peak potential vs. Hammett substituent constant) correlation obeyed by H-, Cl-, OH-, NO₂-, and SO₃−-substituted congeners [1]. This deviation is attributed to the dual electronic character of the methoxy group, which exerts both resonance electron-donating (+M effect) and inductive electron-withdrawing (–I effect) influences on the diazonium moiety, unlike purely inductive or purely resonance substituents [1]. Additionally, 4-methoxybenzenediazonium showed poor adsorption characteristics on the electrode surface, in contrast to the 4-methyl analog which exhibited strong adsorption with three cathodic peaks [1].

Electrochemistry Aryldiazonium Reduction Hammett Correlation Surface Grafting

Surface Functionalization: Strain-Independent Reactivity on Graphene Enables Uniform Covalent Modification

In a study of graphene/nanosphere heterostructures, the electrochemical reactivity of graphene toward 4-methoxybenzenediazonium remained unaffected by strain, whereas the reactivity toward other diazonium salts was strain-dependent [1]. This strain-independent reactivity, rationalized within the Marcus–Gerischer theory framework, means that 4-methoxybenzenediazonium can achieve spatially uniform covalent grafting density across corrugated or strained graphene surfaces. In the context of black phosphorus (BP) functionalization, both 4-methoxybenzenediazonium (4-MBD) and 4-nitrobenzenediazonium (4-NBD) tetrafluoroborate form covalent P–C bonds, but 4-MBD-modified BP FETs exhibited distinct p-n-type doping behavior with enhanced on/off ratio and hole mobility at low exposure times [2].

Materials Chemistry Graphene Functionalization Strain Engineering Diazonium Grafting

Azo Coupling Hammett ρ Value of 4.85: Quantitative Basicity-Dependent Reactivity Tuning for Coupler Selection

The Hammett reaction constant (ρ) for azo coupling of substituted benzenediazonium ions with the monoanion of citrazinic acid (III) was determined to be ρ = 4.85 [1]. This large, positive ρ value indicates that the coupling reaction is highly sensitive to the electronic nature of the para substituent on the diazonium component: electron-donating groups (such as 4-OCH₃) retard the coupling rate relative to electron-withdrawing groups (such as 4-NO₂), following a linear free-energy relationship (LFER). By contrast, the coupling of the same series of diazonium ions with the dianion of citrazinic acid shows a rate constant for the monoanion III that is only ~4× smaller than that of the dianion [1]. This quantitative LFER parameter enables the rational selection of coupling partners: 4-methoxybenzenediazonium chloride is the reagent of choice when moderate electrophilicity is desired to avoid over-reaction or to achieve chemoselective mono-coupling in the presence of multiple nucleophilic sites.

Linear Free Energy Relationships Hammett Equation Azo Dye Synthesis Reaction Optimization

Sandmeyer Cyanation: Absolute Bimolecular Rate Constants for Reduction by Cyanocuprate(I) Anions

For Sandmeyer cyanation at 298 K in 50% v/v aqueous acetonitrile buffered at pH 8, the absolute rate constants for reduction of 4-methoxybenzenediazonium tetrafluoroborate by three cyanocuprate(I) anions were measured as k = (0.50 ± 0.05), (0.12 ± 0.03), and 0.0 dm³·mol⁻¹·s⁻¹ for Cu(CN)₄³⁻, Cu(NCMe)(CN)₃²⁻, and Cu(NCMe)₂(CN)₂⁻, respectively [1]. The reactivity ordering reflects the estimated differences in standard reduction potentials of the cyanocuprate species. These quantitative rate constants enable the rational design of Sandmeyer cyanation conditions: the 4-methoxy-substituted substrate reacts selectively with the most reducing cyanocuprate species while remaining inert to the least reducing, providing a kinetic basis for controlling product distribution when multiple cyanocuprate species coexist in solution.

Sandmeyer Reaction Cyanation Kinetics Radical Chemistry Radiochemistry

Evidence-Backed Application Scenarios Where 4-Methoxybenzenediazonium Chloride (CAS 4346-59-2) Offers Verifiable Advantage


Controlled-Temperature Dediazoniation for Phenolic Intermediate Synthesis in Pharmaceutical Manufacturing

The ~30-fold faster aqueous solvolysis rate of 4-methoxybenzenediazonium chloride compared to its 4-nitro analog [1] enables complete thermal dediazoniation to 4-methoxyphenol at temperatures where electron-deficient diazonium salts remain stable. This kinetic advantage is exploited in pharmaceutical intermediate synthesis where p-methoxyphenol (mequinol) or its derivatives are required; the methoxy substituent eliminates the need for elevated temperatures that could degrade acid- or heat-sensitive functionalities elsewhere in the molecule. The well-characterized SN1 mechanism also ensures that the product distribution (phenol vs. chlorobenzene) is predictable based on chloride ion concentration, facilitating process analytical technology (PAT) implementation.

Chemoselective Mono-Azo Coupling for High-Value Dye and Pigment Intermediates

The position of 4-methoxybenzenediazonium chloride at the electron-rich, low-electrophilicity terminus of the Hammett correlation (ρ = 4.85 for citrazinic acid coupling) [1] makes it the preferred diazonium component when chemoselective mono-coupling is required over bis-azo formation. In dye intermediate synthesis, coupling with substrates bearing multiple nucleophilic sites (e.g., resorcinol, m-phenylenediamine derivatives) using 4-methoxybenzenediazonium chloride suppresses over-reaction, yielding cleaner mono-azo products. Furthermore, the general base catalysis mechanism (rate-limiting proton transfer) [2] means that coupling rates can be fine-tuned through buffer selection — a level of kinetic control absent with 4-nitrobenzenediazonium, whose rate is limited by C–C bond formation irrespective of base concentration.

Uniform Covalent Functionalization of Strained or Corrugated 2D Materials for Electronic Devices

The strain-independent electrochemical reactivity of 4-methoxybenzenediazonium on graphene [1], combined with its demonstrated ability to covalently functionalize black phosphorus (BP) via P–C bond formation with controllable p-n-type doping [2], positions this compound as the reagent of choice for 2D materials device fabrication. Unlike 4-nitrobenzenediazonium, which exhibits strain-dependent grafting efficiency, 4-methoxybenzenediazonium yields spatially uniform monolayer or near-monolayer coverage on non-planar surfaces. This uniformity is essential for reproducible field-effect transistor (FET) characteristics, where heterogeneous grafting density causes unacceptable device-to-device variability in on/off ratio and carrier mobility.

Mechanistic Probe and Pedagogical Standard for SN1 vs. SN2 vs. Benzyne Pathway Discrimination

The 30-fold solvolysis rate ratio between 4-methoxy- and 4-nitrobenzenediazonium chlorides is a canonical textbook observation used to distinguish among SN1 (carbocation-stabilizing substituent effects), SN2 (nucleophile concentration dependence), and benzyne (rearrangement in D₂O) mechanisms of dediazoniation [1][2]. For academic and industrial research laboratories developing new arenediazonium-based transformations or training synthetic chemists, this compound pair constitutes a well-characterized, quantitatively benchmarked mechanistic probe set. Procurement of 4-methoxybenzenediazonium chloride alongside its 4-nitro comparator provides an internally consistent system for validating proposed reaction mechanisms through kinetic isotope effects, substituent effect studies, and product distribution analysis.

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